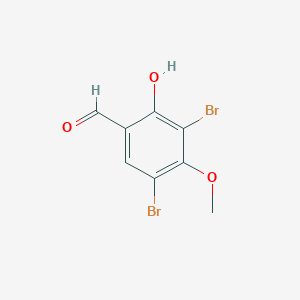

3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde

Description

Properties

IUPAC Name |

3,5-dibromo-2-hydroxy-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2O3/c1-13-8-5(9)2-4(3-11)7(12)6(8)10/h2-3,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWPANPHWQRNQGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1Br)O)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00393146 | |

| Record name | 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117238-61-6 | |

| Record name | 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde CAS number and properties

An In-depth Technical Guide to 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde

For the attention of researchers, scientists, and professionals in drug development, this document serves as a comprehensive technical guide on 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde. It details its chemical identity, properties, synthesis, potential applications, and safety protocols, grounded in authoritative scientific sources.

Chemical Identity and Structure

3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde is a polysubstituted aromatic aldehyde. The strategic placement of bromine atoms, a hydroxyl group, and a methoxy group on the benzaldehyde scaffold makes it a molecule of interest for synthetic chemistry and potential biological applications.

Its unique structure, characterized by the electron-withdrawing bromine atoms and electron-donating hydroxyl and methoxy groups, influences its reactivity and potential as a precursor in the synthesis of more complex molecules. The intramolecular hydrogen bond between the hydroxyl group and the aldehyde's carbonyl oxygen is a key structural feature.

Key Identifiers:

-

IUPAC Name: 3,5-dibromo-2-hydroxy-4-methoxybenzaldehyde[1]

-

Molecular Formula: C₈H₆Br₂O₃[1]

-

SMILES: COC1=C(C=C(C(=C1Br)O)C=O)Br[1]

-

InChI Key: SWPANPHWQRNQGO-UHFFFAOYSA-N[2]

Physicochemical Properties

A summary of the key physicochemical properties of 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde is provided in the table below. These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| Molecular Weight | 309.94 g/mol | [1][2] |

| Appearance | Not explicitly stated, but related compounds are crystalline solids. | |

| Melting Point | 97-101 °C | [3] |

| Purity | Typically available at 97% purity. | [2] |

Synthesis and Reaction Pathways

While specific literature detailing the synthesis of 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde was not found in the initial search, a plausible synthetic route can be inferred from the synthesis of structurally similar compounds. A common approach involves the electrophilic bromination of a substituted benzaldehyde precursor.

A potential synthetic pathway could start from 2-hydroxy-4-methoxybenzaldehyde. The hydroxyl and methoxy groups are ortho, para-directing activators for electrophilic aromatic substitution. Bromination would likely occur at the positions ortho and para to these activating groups.

Caption: Proposed synthesis of 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde.

Potential Applications in Research and Drug Development

The structural motifs present in 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde are found in various biologically active molecules. Although specific studies on this compound are limited, the known activities of related brominated phenolic compounds provide insights into its potential applications.

Anti-inflammatory Agent

A structurally related compound, 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde, has demonstrated anti-inflammatory effects in RAW 264.7 macrophages.[4] This compound was shown to suppress the production of nitric oxide (NO) and prostaglandin E2 (PGE2) by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4] The mechanism of action involves the inactivation of the ERK, JNK, and NF-κB signaling pathways.[4] Given the structural similarities, it is plausible that 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde could exhibit similar anti-inflammatory properties, making it a candidate for further investigation in this area.

Precursor for Novel Compounds

Substituted benzaldehydes are versatile building blocks in organic synthesis. The aldehyde functional group can undergo a variety of reactions, including condensation, oxidation, and reduction, to form more complex molecules. For instance, related dihydroxybenzaldehydes are used in the synthesis of cinnamates with antioxidative and antibacterial activity.[5] This compound could serve as a precursor for the synthesis of novel Schiff bases, chalcones, or other heterocyclic compounds with potential therapeutic applications.

Caption: Potential research applications of 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde.

Hazard Identification:

-

Skin Irritation: Causes skin irritation (H315).[1]

-

Eye Irritation: Causes serious eye irritation (H319).[1]

-

Respiratory Irritation: May cause respiratory irritation (H335).[1]

Recommended Handling Procedures:

-

Use only in a well-ventilated area or under a fume hood.[6][7]

-

Wear appropriate personal protective equipment (PPE), including:

-

Safety glasses or goggles[8]

-

Chemical-resistant gloves

-

A dust mask (e.g., N95) for handling the solid

-

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[6]

-

Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical attention if irritation develops.[6]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[6]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[6]

Conclusion

3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde is a valuable chemical intermediate with significant potential for research and development, particularly in the synthesis of novel compounds and the exploration of new therapeutic agents. Its rich functionality and the biological activities of related structures suggest that it is a promising scaffold for further investigation. Adherence to strict safety protocols is paramount when working with this compound.

References

-

PubChem. 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]

-

Erowid. Synthesis of 3,4,5-Trimethoxybenzaldehyde. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 3,5-Dibromo-4-Hydroxybenzaldehyde, 98%. [Link]

-

Bio-Connect. Safety Data Sheet. [Link]

- Google Patents. EP0155335A1 - Process for the preparation of 3,5-dimethoxy-4-alkoxy-benzaldehydes.

-

PubChem. 3,5-Dibromo-4-hydroxybenzaldehyde. National Center for Biotechnology Information. [Link]

-

ResearchGate. 3,5-Dibromo-2-hydroxybenzaldehyde. [Link]

- Google Patents. CN104098451A - Preparation method of 3, 4, 5-trimethoxy benzaldehyde.

-

Erowid. A Convenient Synthesis of 3,4-Dimethoxy-5-Hydroxybenzaldehyde. [Link]

-

MDPI. 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. [Link]

Sources

- 1. 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde | C8H6Br2O3 | CID 3506623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde | CymitQuimica [cymitquimica.com]

- 3. 3,5-DIBROMO-2-HYDROXY-4-METHOXYBENZALDEHYDE [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. bio.vu.nl [bio.vu.nl]

- 8. fishersci.com [fishersci.com]

Synthesis and Characterization of 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde: A Comprehensive Technical Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde, a highly functionalized aromatic building block. The synthesis is achieved through a robust electrophilic aromatic substitution reaction, capitalizing on the inherent reactivity of the 2-hydroxy-4-methoxybenzaldehyde scaffold. This document elucidates the causal factors behind the chosen methodology, offering a detailed, step-by-step protocol for synthesis and purification. Furthermore, it establishes a full suite of characterization benchmarks, including expected data from NMR, IR, and mass spectrometry, to ensure the unambiguous identification and quality assessment of the final compound. This guide is intended to serve as a practical and scientifically grounded resource for professionals in organic synthesis and drug discovery.

Introduction: Strategic Value of Polysubstituted Benzaldehydes

Polysubstituted benzaldehyde derivatives are cornerstone intermediates in the fields of medicinal chemistry, agrochemicals, and materials science. The specific arrangement of functional groups on the aromatic ring dictates their chemical reactivity and potential biological activity. Phenolic compounds, in particular, are noted for a wide range of effects, including anti-inflammatory, antioxidant, and antimicrobial properties.[1] The target molecule, 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde, combines several key features:

-

An Aldehyde Group: A versatile handle for subsequent transformations such as reductive amination, Wittig reactions, or oxidation to a carboxylic acid.

-

A Phenolic Hydroxyl Group: Modulates the electronic properties of the ring and provides a site for etherification or esterification.

-

A Methoxy Group: Influences solubility and lipophilicity, and can be a key interaction point in biological systems.

-

Two Bromo Substituents: Provide steric bulk, increase molecular weight, and serve as reactive sites for cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the construction of more complex molecular architectures.

This guide details a reliable synthetic route to this valuable intermediate via the direct bromination of 2-hydroxy-4-methoxybenzaldehyde.[2][3]

Synthesis Methodology: Controlled Electrophilic Aromatic Substitution

The synthesis hinges on the principles of electrophilic aromatic substitution (EAS), a fundamental reaction class in organic chemistry.[4] The success of this specific transformation relies on understanding and controlling the powerful activating and directing effects of the resident hydroxyl and methoxy groups.

Principle and Mechanistic Rationale

The benzene ring of the starting material, 2-hydroxy-4-methoxybenzaldehyde, is exceptionally electron-rich. This is due to the strong electron-donating resonance effects of both the hydroxyl (-OH) group at C2 and the methoxy (-OCH3) group at C4. Both groups are powerful ortho, para-directors.[5]

-

Directing Effects: The positions ortho and para to the -OH group are C3 and C6. The positions ortho to the -OCH3 group are C3 and C5. The synergistic activation at positions 3 and 5 makes them highly susceptible to electrophilic attack.

-

Reaction Rate: The high electron density of the ring obviates the need for a Lewis acid catalyst (e.g., FeBr₃), which is typically required for the bromination of less activated aromatic systems like benzene.[5][6] The reaction proceeds readily with molecular bromine (Br₂).

-

Solvent Choice: Glacial acetic acid is the solvent of choice for this reaction. Its polar nature helps to dissolve the starting material and stabilize the charged intermediate (the arenium ion or sigma complex) formed during the EAS mechanism.[6][7][8] It also helps to polarize the Br-Br bond, facilitating the generation of the electrophilic bromine species.[9]

The overall transformation is a regioselective dibromination, yielding the desired 3,5-dibromo product with high fidelity.

Experimental Workflow

The following diagram outlines the complete workflow for the synthesis, from initial setup to final characterization.

Caption: High-level workflow for the synthesis of 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde.

Materials and Reagents

| Reagent/Material | Formula | Mol. Wt. ( g/mol ) | CAS No. | Properties |

| 2-Hydroxy-4-methoxybenzaldehyde | C₈H₈O₃ | 152.15 | 673-22-3 | Pale yellow solid, MP: 41-43 °C[10] |

| Bromine | Br₂ | 159.81 | 7726-95-6 | Red-brown liquid, d = 3.1 g/mL, corrosive |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 64-19-7 | Colorless liquid, corrosive |

| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | 7772-98-7 | White solid |

| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | Colorless liquid (for recrystallization) |

| Deionized Water | H₂O | 18.02 | 7732-18-5 | - |

Detailed Step-by-Step Protocol

Safety Note: This procedure must be performed in a well-ventilated fume hood. Bromine and glacial acetic acid are highly corrosive and toxic. Appropriate personal protective equipment (safety goggles, lab coat, acid-resistant gloves) is mandatory.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing dropping funnel, add 2-hydroxy-4-methoxybenzaldehyde (7.6 g, 50 mmol).

-

Dissolution: Add glacial acetic acid (100 mL) to the flask and stir at room temperature until the solid is completely dissolved.

-

Bromine Addition: In the dropping funnel, prepare a solution of bromine (5.4 mL, 105 mmol, 2.1 equivalents) in glacial acetic acid (25 mL). Add this bromine solution dropwise to the stirred reaction mixture over a period of 60-90 minutes. The reaction is exothermic; maintain the temperature below 40 °C, using a water bath if necessary. The solution will change color as the bromine is consumed.

-

Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 2-3 hours.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 4:1 Hexane:Ethyl Acetate) to confirm the consumption of the starting material.

-

Work-up and Quenching: Slowly pour the reaction mixture into a beaker containing 500 mL of ice-cold water with vigorous stirring. A precipitate will form. To quench any unreacted bromine, add a saturated aqueous solution of sodium thiosulfate dropwise until the orange/brown color disappears.

-

Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water (3 x 50 mL) to remove residual acetic acid and salts.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid. Dry the purified product under vacuum.

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The expected analytical data are summarized below.

Physical Properties

| Property | Expected Value |

| Chemical Formula | C₈H₆Br₂O₃ |

| Molecular Weight | 309.94 g/mol [11] |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 97-101 °C[12] |

Spectroscopic Data

A summary of the expected spectroscopic data is presented in the table below.

| Technique | Expected Observations |

| ¹H NMR | δ ~11.0 ppm (s, 1H, -OH): Phenolic proton, singlet, may be broad. δ ~10.2 ppm (s, 1H, -CHO): Aldehyde proton, singlet. δ ~7.8 ppm (s, 1H, Ar-H): Aromatic proton at C6, singlet. δ ~3.9 ppm (s, 3H, -OCH₃): Methoxy protons, singlet. |

| ¹³C NMR | ~190 ppm: Aldehyde carbonyl (C=O). ~155-160 ppm: Aromatic C-O carbons (C2, C4). ~135 ppm: Aromatic C-H carbon (C6). ~115-125 ppm: Aromatic C-CHO carbon (C1). ~100-110 ppm: Aromatic C-Br carbons (C3, C5). ~56 ppm: Methoxy carbon (-OCH₃). |

| IR (KBr) | ~3200-3400 cm⁻¹ (broad): O-H stretch. ~2850-2950 cm⁻¹: Aldehyde C-H stretch. ~1650-1670 cm⁻¹ (strong): Aldehyde C=O stretch. ~1550-1600 cm⁻¹: Aromatic C=C stretch. ~1200-1300 cm⁻¹: Aryl ether C-O stretch. ~550-650 cm⁻¹: C-Br stretch. |

| Mass Spec (EI) | Molecular Ion (M⁺): A cluster of peaks showing the characteristic isotopic pattern for two bromine atoms. Expected peaks at m/z 308 (¹²C₈¹H₆⁷⁹Br₂¹⁶O₃), 310 (containing one ⁸¹Br), and 312 (containing two ⁸¹Br) with an approximate intensity ratio of 1:2:1.[11][13] |

Mechanism Deep Dive: Electrophilic Aromatic Substitution

The reaction proceeds via a well-established multi-step mechanism involving the formation of a resonance-stabilized carbocation intermediate.

Caption: Stepwise mechanism for the dibromination of 2-hydroxy-4-methoxybenzaldehyde.

The mechanism involves:

-

Polarization of the Br₂ molecule by the polar solvent, generating an electrophilic Br⁺ species.

-

Nucleophilic attack from the electron-rich aromatic ring (at C3 or C5) onto the electrophilic bromine. This breaks the aromaticity and forms a resonance-stabilized carbocation known as an arenium ion or sigma complex.[14][15]

-

Deprotonation by a weak base (e.g., acetic acid or another molecule of the substrate) at the site of substitution restores the aromatic ring, yielding the monobrominated intermediate.

-

Repeat of the attack and deprotonation steps at the remaining activated position (C5 or C3) to yield the final dibrominated product.

Conclusion

The synthesis of 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde can be reliably executed through the direct electrophilic bromination of 2-hydroxy-4-methoxybenzaldehyde in glacial acetic acid. The reaction's high regioselectivity is governed by the powerful activating effects of the hydroxyl and methoxy substituents. The provided protocol, coupled with the comprehensive characterization data, offers a self-validating system for researchers to produce and confirm this valuable chemical intermediate with a high degree of confidence. This molecule is primed for use in further synthetic applications, particularly in the construction of complex bioactive compounds and novel materials.

References

-

Filo. (2023). What is the role of acetic acid in a bromination reaction with anisole? Filo. [Link]

-

Study.com. (n.d.). What is the function of glacial acetic acid in the bromination of acetanilide? Study.com. [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-bromo-3-hydroxy-4-methoxybenzaldehyde. PrepChem.com. [Link]

-

Wikipedia. (n.d.). 2-Hydroxy-4-methoxybenzaldehyde. Wikipedia. [Link]

-

Chemistry Stack Exchange. (2014). Why use glacial acetic acid in bromination of anisole? Chemistry Stack Exchange. [Link]

-

Khan Academy. (2022). Bromination of Phenols | Electrophilic aromatic substitution. YouTube. [Link]

-

BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. BYJU'S. [Link]

-

Quora. (2017). Why is acetic acid used in the bromination of cholesterol? Quora. [Link]

-

Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Chemistry LibreTexts. [Link]

- Indian Patents. (n.d.). 188336: "AN IMPROVED PROCESS FOR THE PREPARATION OF 2-HYDROXY-4-METHOXY -BENZALDEHYDE".

-

Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. [Link]

-

PubChem. (n.d.). 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde. PubChem. [Link]

-

Chad's Prep. (2021). 18.1 Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry. YouTube. [Link]

-

PubChemLite. (n.d.). 3,5-dibromo-2-hydroxy-4-methoxybenzaldehyde. PubChemLite. [Link]

-

The Good Scents Company. (n.d.). 4-methoxysalicylaldehyde. The Good Scents Company. [Link]

-

MDPI. (2021). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. MDPI. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Page loading... [guidechem.com]

- 3. 2-Hydroxy-4-methoxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. byjus.com [byjus.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. What is the role of acetic acid in a bromination reaction with anisole?.. [askfilo.com]

- 8. homework.study.com [homework.study.com]

- 9. quora.com [quora.com]

- 10. 4-methoxysalicylaldehyde, 673-22-3 [thegoodscentscompany.com]

- 11. 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde | C8H6Br2O3 | CID 3506623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 3,5-DIBROMO-2-HYDROXY-4-METHOXYBENZALDEHYDE [chemicalbook.com]

- 13. PubChemLite - 3,5-dibromo-2-hydroxy-4-methoxybenzaldehyde (C8H6Br2O3) [pubchemlite.lcsb.uni.lu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. youtube.com [youtube.com]

An In-depth Technical Guide to 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde for Researchers and Drug Development Professionals

Introduction: Unveiling a Versatile Scaffold for Therapeutic Innovation

In the landscape of medicinal chemistry and drug discovery, the strategic selection of starting materials and intermediates is paramount to the successful synthesis of novel therapeutic agents. 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde, a polysubstituted aromatic aldehyde, represents a highly versatile and functionalized scaffold. Its unique arrangement of electron-withdrawing bromine atoms, a nucleophilic hydroxyl group, a methoxy moiety, and a reactive aldehyde function provides a rich platform for a diverse array of chemical transformations. This guide offers an in-depth exploration of the physical, chemical, and reactive properties of this compound, providing researchers and drug development professionals with the critical knowledge to leverage its potential in the synthesis of next-generation therapeutics.

The strategic placement of the various functional groups on the benzene ring allows for regioselective reactions, making it an attractive starting point for the construction of complex molecular architectures. The presence of bromine atoms, for instance, opens avenues for cross-coupling reactions to introduce novel carbon-carbon and carbon-heteroatom bonds, while the hydroxyl and aldehyde groups provide handles for a wide range of classical organic transformations. This technical guide will delve into the core properties of this compound, offering practical insights into its handling, reactivity, and application.

Physicochemical Properties: A Foundation for Synthetic Strategy

A thorough understanding of the physicochemical properties of a synthetic building block is the bedrock upon which robust and reproducible synthetic protocols are built. The properties of 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde are summarized in the table below, providing a quick reference for experimental design.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆Br₂O₃ | [1][2] |

| Molecular Weight | 309.94 g/mol | [3], [1][2] |

| CAS Number | 117238-61-6 | [3], [1][2] |

| Appearance | Off-white solid | [4] |

| Melting Point | 97-101 °C | [3], [4] |

| IUPAC Name | 3,5-dibromo-2-hydroxy-4-methoxybenzaldehyde | [1][2] |

Spectroscopic Signature: Confirming Identity and Purity

Spectroscopic analysis is indispensable for the verification of the chemical structure and the assessment of purity. The key spectral features of 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde are outlined below.

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will provide characteristic signals for the aldehyde proton, the aromatic proton, and the methoxy group protons. The aldehyde proton is expected to appear as a singlet in the downfield region (around 9.5-10.5 ppm). The single aromatic proton will also be a singlet, with its chemical shift influenced by the surrounding substituents. The methoxy protons will appear as a sharp singlet further upfield (typically around 3.8-4.2 ppm). The hydroxyl proton may appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule. The carbonyl carbon of the aldehyde group will be the most downfield signal (typically in the range of 185-195 ppm). The aromatic carbons will appear in the region of 110-160 ppm, with the carbons attached to bromine atoms showing characteristic shifts. The methoxy carbon will resonate in the upfield region (around 55-65 ppm).

FTIR (Fourier-Transform Infrared) Spectroscopy: The FTIR spectrum provides valuable information about the functional groups present. Key vibrational bands to expect include:

-

A broad O-H stretching band for the hydroxyl group (around 3200-3600 cm⁻¹).

-

A strong C=O stretching band for the aldehyde carbonyl group (around 1650-1700 cm⁻¹).

-

C-H stretching vibrations for the aromatic and aldehyde protons (around 2850-3100 cm⁻¹).

-

C-O stretching bands for the methoxy and hydroxyl groups (in the fingerprint region, 1000-1300 cm⁻¹).

-

C-Br stretching vibrations (typically below 800 cm⁻¹).

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M+) would be expected at m/z corresponding to the molecular weight (309.94 g/mol ), with a characteristic isotopic pattern due to the presence of two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks). Common fragmentation pathways for benzaldehydes include the loss of a hydrogen atom (M-1) or the formyl group (M-29).

Synthesis and Reactivity: A Chemist's Guide to Manipulation

The synthesis of 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde typically proceeds via the electrophilic bromination of a suitable precursor. A plausible and efficient synthetic route starts from 2-hydroxy-4-methoxybenzaldehyde.

Sources

- 1. CN104098451A - Preparation method of 3, 4, 5-trimethoxy benzaldehyde - Google Patents [patents.google.com]

- 2. 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde | C8H6Br2O3 | CID 3506623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CA1049560A - Synthese d'hydroxy-4 dibromo-3,5 benzaldehyde - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Structural Analysis and Elucidation of 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde

Introduction

3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde is a polysubstituted aromatic aldehyde of significant interest in synthetic chemistry and drug discovery. Its highly functionalized benzene ring makes it a versatile intermediate for the synthesis of more complex molecules. The precise arrangement of its substituents—two bromine atoms, a hydroxyl group, a methoxy group, and an aldehyde function—gives rise to a unique set of physicochemical properties and a distinct spectroscopic fingerprint. This guide provides a comprehensive technical overview of the analytical methodologies employed in the structural elucidation of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into the interpretation of spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering insights into how each technique contributes to the unequivocal confirmation of the molecule's structure.

Molecular Identity

Before delving into the analytical techniques, it is essential to establish the fundamental properties of the target molecule.

| Property | Value | Source |

| IUPAC Name | 3,5-dibromo-2-hydroxy-4-methoxybenzaldehyde | PubChem[1] |

| CAS Number | 117238-61-6 | Santa Cruz Biotechnology[2], Sigma-Aldrich[3] |

| Molecular Formula | C₈H₆Br₂O₃ | PubChem[1] |

| Molecular Weight | 309.94 g/mol | PubChem[1], Santa Cruz Biotechnology[2], Sigma-Aldrich[3] |

Proposed Synthetic Pathway

A plausible synthetic route to 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde can be adapted from established methods for the synthesis of similar polysubstituted benzaldehydes. A likely precursor is 2-hydroxy-4-methoxybenzaldehyde. The synthesis would proceed via electrophilic aromatic substitution, where the hydroxyl and methoxy groups direct the incoming bromine atoms to the ortho and para positions. Given that the para position to the hydroxyl group is occupied by the methoxy group, and the positions ortho to the hydroxyl group are activated, bromination is expected to occur at positions 3 and 5.

Caption: Proposed synthesis of the target compound.

Structural Elucidation Workflow

Caption: Integrated workflow for structural elucidation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a cornerstone technique for determining the number and connectivity of hydrogen atoms in a molecule. For 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde, the ¹H NMR spectrum is expected to be relatively simple and highly informative.

Expected ¹H NMR Data

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aldehyde (-CHO) | ~10.0 | Singlet | 1H | The aldehyde proton is highly deshielded due to the electronegativity of the adjacent oxygen atom and the anisotropic effect of the carbonyl group. It typically appears as a sharp singlet as there are no adjacent protons to couple with. |

| Aromatic (Ar-H) | ~7.5 - 8.0 | Singlet | 1H | The single aromatic proton at position 6 is flanked by a bromine atom and the aldehyde group, leading to a downfield shift. With no adjacent protons, it will appear as a singlet. |

| Methoxy (-OCH₃) | ~3.9 | Singlet | 3H | The protons of the methoxy group are shielded compared to the aromatic and aldehyde protons. They will appear as a singlet as there are no adjacent protons. |

| Hydroxyl (-OH) | Variable (broad) | Singlet | 1H | The chemical shift of the hydroxyl proton is concentration and solvent-dependent and can exchange with trace amounts of water, often resulting in a broad singlet. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde will give a distinct signal.

Expected ¹³C NMR Data

| Carbon | Expected Chemical Shift (δ, ppm) | Rationale |

| Aldehyde (C=O) | ~190 | The carbonyl carbon is highly deshielded and appears significantly downfield. |

| Aromatic (C-OH) | ~155-160 | The carbon atom attached to the hydroxyl group is deshielded. |

| Aromatic (C-OCH₃) | ~150-155 | The carbon atom attached to the methoxy group is also deshielded. |

| Aromatic (C-CHO) | ~135-140 | The carbon atom to which the aldehyde group is attached. |

| Aromatic (C-H) | ~115-120 | The carbon atom bonded to the single aromatic proton. |

| Aromatic (C-Br) | ~110-115 | The carbon atoms bonded to the bromine atoms are shielded relative to other substituted carbons. |

| Methoxy (-OCH₃) | ~55-60 | The carbon of the methoxy group is in the typical range for sp³ hybridized carbons attached to an oxygen atom. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Utilize the same NMR spectrometer as for ¹H NMR.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| Phenolic O-H | 3200-3600 | Broad, Medium | Stretching |

| Aromatic C-H | 3000-3100 | Medium | Stretching |

| Aldehydic C-H | 2700-2850 | Medium, Sharp | Stretching (often two bands) |

| Carbonyl (C=O) | 1650-1680 | Strong, Sharp | Stretching |

| Aromatic C=C | 1450-1600 | Medium to Strong | Stretching |

| C-O | 1000-1300 | Strong | Stretching |

| C-Br | 500-600 | Medium to Strong | Stretching |

The presence of a strong absorption band around 1650-1680 cm⁻¹ is highly indicative of the aldehyde's carbonyl group. The broad band in the 3200-3600 cm⁻¹ region confirms the hydroxyl group, and the characteristic aldehyde C-H stretching bands around 2700-2850 cm⁻¹ further support the presence of the aldehyde functionality. A publication on the closely related 3,5-dibromo-2-hydroxybenzaldehyde reports a strong carbonyl stretch at 1662 cm⁻¹, which is in line with these expectations[4].

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) FTIR, place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer, typically scanning from 4000 to 400 cm⁻¹.

-

Data Analysis: Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can also offer valuable structural clues.

Expected Mass Spectrum Data

-

Molecular Ion Peak (M⁺): Due to the presence of two bromine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br (~50.5%) and ⁸¹Br (~49.5%). For a molecule with two bromine atoms, we expect to see three peaks:

-

M⁺ (containing two ⁷⁹Br atoms)

-

M+2 (containing one ⁷⁹Br and one ⁸¹Br atom)

-

M+4 (containing two ⁸¹Br atoms) The relative intensities of these peaks will be approximately 1:2:1. For C₈H₆Br₂O₃, the monoisotopic mass is approximately 307.87 g/mol (for ⁷⁹Br). Therefore, we expect to see peaks at m/z ~308, 310, and 312.

-

-

Fragmentation Pattern: Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen atom (M-1) and the loss of the formyl group (M-29). Further fragmentation may involve the loss of a methyl group from the methoxy moiety (M-15) or the loss of CO.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: Analyze the resulting mass spectrum to determine the molecular weight and identify the characteristic isotopic pattern and fragmentation peaks.

Conclusion

The structural elucidation of 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde is a systematic process that integrates data from multiple spectroscopic techniques. ¹H and ¹³C NMR provide the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and elemental composition. The congruence of the data obtained from these independent methods provides a high degree of confidence in the assigned structure. This guide has outlined the expected spectroscopic signatures and provided standardized protocols for their acquisition, offering a comprehensive framework for the analysis of this and similarly complex molecules.

References

-

PubChem. 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde. [Link]

-

Fan, Y., You, W., Qian, H., Liu, J., & Huang, W. (2008). 3,5-Dibromo-2-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 64(5), o872. [Link]

Sources

Spectroscopic Unveiling of 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for the compound 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde (CAS No. 117238-61-6).[1] Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a mere presentation of data, this guide delves into the causality behind experimental choices and provides field-proven insights into the structural elucidation of this complex aromatic aldehyde.

Introduction

3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde, with the molecular formula C₈H₆Br₂O₃ and a molecular weight of 309.94 g/mol , is a polysubstituted aromatic compound of significant interest in synthetic chemistry and drug discovery.[1] Its unique substitution pattern, featuring two bromine atoms, a hydroxyl group, a methoxy group, and an aldehyde functional group, gives rise to a distinct spectroscopic fingerprint. Accurate interpretation of its NMR, IR, and Mass spectra is paramount for confirming its identity, purity, and for understanding its chemical reactivity. This guide provides a foundational understanding of these spectroscopic techniques as applied to this specific molecule.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the first step in interpreting its spectroscopic data. The spatial arrangement of the functional groups and their electronic interactions dictates the observed spectral characteristics.

Sources

An In-Depth Technical Guide to the Crystal Structure of 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde: A Comprehensive Analysis

A Note to Our Valued Researchers, Scientists, and Drug Development Professionals:

Our extensive search for the specific crystal structure of 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde has revealed that detailed crystallographic data for this particular compound is not currently available in the public domain through crystallographic databases or peer-reviewed literature. This presents a unique challenge in providing a direct, in-depth technical guide on its specific crystal structure as originally intended.

However, to provide valuable insights for your research and development endeavors, we have adapted this guide to focus on a closely related and structurally significant analogue: 3,5-Dibromo-2-hydroxybenzaldehyde . The crystal structure of this parent compound offers a foundational understanding of the molecular geometry, intermolecular interactions, and packing motifs that are likely to influence the properties of its 4-methoxy derivative.

This guide will, therefore, provide a comprehensive analysis of the known crystal structure of 3,5-Dibromo-2-hydroxybenzaldehyde, supplemented with spectroscopic and analytical data for 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde where available. This comparative approach will empower you with the necessary tools to infer and model the structural characteristics of the target compound.

Part 1: Foundational Understanding: The Crystal Structure of 3,5-Dibromo-2-hydroxybenzaldehyde

The determination of the three-dimensional arrangement of atoms in a crystalline solid is paramount to understanding its physicochemical properties and biological activity. X-ray crystallography stands as the definitive technique for elucidating such structures. For the parent compound, 3,5-Dibromo-2-hydroxybenzaldehyde, single-crystal X-ray diffraction studies have provided a detailed molecular and supramolecular picture.[1]

Molecular Geometry

The molecule of 3,5-Dibromo-2-hydroxybenzaldehyde is essentially planar. The core of the molecule is a benzene ring substituted with two bromine atoms, a hydroxyl group, and a formyl (aldehyde) group. The key structural features include:

-

Intramolecular Hydrogen Bonding: A significant feature is the presence of a strong intramolecular hydrogen bond between the hydroxyl group (-OH) and the nitrogen atom of a neighboring molecule, which stabilizes the molecular conformation.

-

Planarity: The dihedral angle between the benzene ring and the formyl group is minimal, indicating a high degree of planarity across the molecule.

Crystal Packing and Intermolecular Interactions

The arrangement of molecules within the crystal lattice is governed by a network of non-covalent interactions. In the case of 3,5-Dibromo-2-hydroxybenzaldehyde, the following interactions are crucial in dictating the supramolecular architecture:

-

π–π Stacking: The planar aromatic rings stack upon one another, a common feature in the crystal packing of aromatic compounds. Weak π–π stacking interactions are observed with centroid-centroid distances between adjacent aromatic rings reported to be in the range of 3.776 (7) to 4.040 (8) Å.[1]

-

Halogen Bonding: The bromine atoms participate in Br···Br interactions, a type of halogen bond, with a reported distance of 3.772 (4) Å.[1] This interaction plays a significant role in the overall packing of the molecules.

-

Hydrogen Bonding: Intermolecular O—H···O hydrogen bonds link adjacent molecules, forming layers within the crystal structure.[1]

The combination of these interactions results in a layered packing structure.

Crystallographic Data

The following table summarizes the key crystallographic data for 3,5-Dibromo-2-hydroxybenzaldehyde.[1]

| Parameter | Value |

| Chemical Formula | C₇H₄Br₂O₂ |

| Molecular Weight | 279.92 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 16.474 (8) |

| b (Å) | 14.025 (10) |

| c (Å) | 7.531 (7) |

| β (°) | 103.212 (2) |

| Volume (ų) | 1694 (2) |

| Z | 8 |

| Density (calculated) (g/cm³) | 2.195 |

| R-factor | 0.046 |

Part 2: Physicochemical and Spectroscopic Profile of 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde

While the crystal structure remains to be elucidated, a significant amount of data exists for the target compound, 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde, which is crucial for its synthesis, purification, and characterization.

Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C₈H₆Br₂O₃ | [2] |

| Molecular Weight | 309.94 g/mol | [2][3] |

| Melting Point | 97-101 °C | [3] |

| CAS Number | 117238-61-6 | [3] |

Spectroscopic Characterization: The Key to Molecular Structure

Spectroscopic techniques are indispensable for confirming the identity and purity of a synthesized compound and for providing insights into its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).

-

Data Analysis: Analyze the chemical shifts (δ), coupling constants (J), and integration values to elucidate the structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands for functional groups such as -OH, C=O (aldehyde), C-O (ether), and C-Br.

Mass Spectrometry (MS):

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

-

Data Analysis: Determine the molecular weight from the molecular ion peak ([M]+ or [M+H]+) and analyze the fragmentation pattern to confirm the structure.

Based on the structure of 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde, the following spectroscopic features are anticipated:

-

¹H NMR: Signals corresponding to the aldehydic proton, the aromatic proton, the methoxy protons, and the hydroxyl proton. The coupling patterns of the aromatic proton will be indicative of its substitution pattern.

-

¹³C NMR: Resonances for the carbonyl carbon of the aldehyde, the aromatic carbons (with those attached to bromine showing characteristic shifts), and the methoxy carbon.

-

FT-IR: Characteristic stretching frequencies for the hydroxyl group (broad), the carbonyl group of the aldehyde, the C-O ether linkage, and the C-Br bonds.

-

Mass Spectrometry: A molecular ion peak corresponding to the exact mass of C₈H₆Br₂O₃, with a characteristic isotopic pattern due to the presence of two bromine atoms.

Caption: Workflow for Spectroscopic Analysis.

Part 3: Synthesis and Potential Applications

Synthetic Approach

The synthesis of 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde would likely involve the bromination of a suitable precursor. A plausible synthetic route could start from 2-hydroxy-4-methoxybenzaldehyde.

Illustrative Synthetic Protocol:

-

Dissolution: Dissolve 2-hydroxy-4-methoxybenzaldehyde in a suitable solvent, such as glacial acetic acid.

-

Bromination: Add a brominating agent, such as elemental bromine or N-bromosuccinimide (NBS), to the solution. The reaction may require a catalyst and careful temperature control.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction and extract the product into an organic solvent.

-

Purification: Purify the crude product by recrystallization or column chromatography to obtain pure 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde.

Caption: General Synthetic Pathway.

Relevance in Drug Discovery and Development

Halogenated phenolic aldehydes are important scaffolds in medicinal chemistry. The presence of bromine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its biological activity. Related bromophenols have demonstrated a range of biological activities, including anti-inflammatory effects. For instance, 2-Bromo-5-hydroxy-4-methoxybenzaldehyde, an isomer of the title compound, has been shown to exhibit anti-inflammatory effects by inactivating key signaling pathways.[4] This suggests that 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde could be a valuable candidate for screening in various biological assays, particularly in the search for new anti-inflammatory agents.

Conclusion and Future Directions

While the definitive crystal structure of 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde awaits experimental determination, a wealth of information can be gleaned from its known physicochemical and spectroscopic properties, as well as from the detailed crystal structure analysis of its close analogue, 3,5-Dibromo-2-hydroxybenzaldehyde. The insights into molecular geometry, intermolecular forces, and crystal packing provided in this guide offer a solid foundation for researchers to model and predict the behavior of the target compound.

The synthesis and biological evaluation of 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde are promising avenues for future research, particularly in the context of drug discovery. The elucidation of its crystal structure through single-crystal X-ray diffraction would be a significant contribution to the field, enabling detailed structure-activity relationship studies and the rational design of new therapeutic agents.

References

- Bai, Z.-C., & Jing, Z.-L. (2007). (E)-N′-(3,5-Dibromo-2-hydroxybenzylidene)-4-methoxybenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 63(9), o3823.

-

PubChem. (n.d.). 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

- Fan, Y., You, W., Qian, H.-F., Liu, J.-L., & Huang, W. (2008). 3,5-Dibromo-2-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 64(5), o856.

- Kim, B., et al. (2021). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-κB Pathways in RAW 264.7 Cells. Marine Drugs, 19(3), 153.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde | C8H6Br2O3 | CID 3506623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,5-二溴-2-羟基-4-甲氧基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells | MDPI [mdpi.com]

A Researcher's Guide to the Synthesis of Substituted Hydroxybenzaldehydes: Methods, Mechanisms, and Practical Insights

Sources

- 1. Gattermann reaction - Wikipedia [en.wikipedia.org]

- 2. scholarworks.uni.edu [scholarworks.uni.edu]

- 3. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. Duff reaction - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. chemistry.mdma.ch [chemistry.mdma.ch]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. researchgate.net [researchgate.net]

- 15. library.ncl.res.in [library.ncl.res.in]

- 16. pure.tue.nl [pure.tue.nl]

- 17. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 18. hkasme.org [hkasme.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde: From Marine Origins to Laboratory Synthesis

Abstract

This technical guide provides a comprehensive overview of 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde, a halogenated aromatic aldehyde. The document navigates its likely natural origins within marine ecosystems, details its synthetic history through electrophilic aromatic substitution, and presents its physicochemical properties. This guide is intended for researchers and professionals in organic chemistry, natural product synthesis, and drug development, offering insights into the compound's synthesis, characterization, and potential biological significance.

Introduction: The Intrigue of Marine Bromophenols

The marine environment is a vast reservoir of chemical diversity, yielding a plethora of natural products with unique structural features and potent biological activities. Among these, bromophenols, secondary metabolites found predominantly in marine algae, have garnered significant scientific interest.[1][2][3] These compounds are biosynthesized through the action of bromoperoxidases, enzymes that utilize bromide from seawater.[2] Halogenated benzaldehydes are a notable subclass of these marine natural products, exhibiting a range of biological effects, including antioxidant, anti-inflammatory, and anticancer properties.[4][5][6] While the direct isolation of 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde from a natural source is not extensively documented, the presence of structurally similar compounds, such as 3-bromo-4,5-dihydroxybenzaldehyde and 5-bromo-3,4-dihydroxybenzaldehyde in red algae of the genus Polysiphonia, strongly suggests a marine origin for this class of molecules.[1][7][8] This guide delves into the synthetic pathways developed to access this specific brominated salicylaldehyde derivative, providing a rationale for the methodological choices and offering detailed experimental protocols.

Synthetic History and Strategy

The synthesis of 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde is primarily achieved through the electrophilic aromatic substitution of a suitably substituted benzaldehyde precursor. The key to a successful synthesis lies in understanding and controlling the regioselectivity of the bromination reaction, which is dictated by the directing effects of the substituents on the aromatic ring.

Precursor Selection and Analysis of Directive Effects

The logical precursor for the target molecule is 2-hydroxy-4-methoxybenzaldehyde. Let us analyze the directing effects of the functional groups on this aromatic ring:

-

Hydroxyl Group (-OH): A strongly activating, ortho, para-director.

-

Methoxy Group (-OCH₃): Also an activating, ortho, para-director.

-

Aldehyde Group (-CHO): A deactivating, meta-director.

The powerful activating and directing influence of the hydroxyl and methoxy groups overwhelmingly governs the position of electrophilic attack, making the aldehyde's meta-directing effect negligible in this context. The hydroxyl group at position 2 and the methoxy group at position 4 synergistically activate the ring for electrophilic substitution. The positions ortho and para to these activating groups are the most nucleophilic. Specifically, the C3 and C5 positions are ortho to the methoxy group and meta and para respectively to the hydroxyl group. The C5 position is also ortho to the hydroxyl group. The strong activation at these positions makes them susceptible to bromination.

The Bromination Reaction: Mechanism and Causality

The bromination of 2-hydroxy-4-methoxybenzaldehyde proceeds via a classic electrophilic aromatic substitution mechanism.

Caption: General mechanism of electrophilic aromatic bromination.

In the laboratory, molecular bromine (Br₂) in a suitable solvent like acetic acid is a common brominating agent.[9] The reaction can also be performed by generating bromine in situ from potassium bromate and hydrobromic acid, which can be a safer alternative to handling elemental bromine directly.[10][11]

Detailed Synthetic Protocol

The following protocol is a synthesized methodology based on established procedures for the bromination of substituted hydroxybenzaldehydes.[9]

Materials and Reagents

-

2-hydroxy-4-methoxybenzaldehyde

-

Glacial Acetic Acid

-

Bromine

-

Sodium Thiosulfate (10% aqueous solution)

-

Ethanol

-

Deionized Water

-

Standard laboratory glassware

-

Magnetic stirrer

-

Fume hood

Step-by-Step Procedure

Caption: Synthetic workflow for 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde.

-

Reaction Setup: In a fume hood, dissolve 2-hydroxy-4-methoxybenzaldehyde (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar.

-

Bromination: While stirring at room temperature, slowly add a solution of bromine (2.2 equivalents) in glacial acetic acid dropwise to the flask. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reaction.

-

Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Pour the reaction mixture into a beaker containing ice-water. A precipitate should form.

-

Quenching: Add 10% aqueous sodium thiosulfate solution dropwise until the orange/yellow color of excess bromine is discharged.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to yield the purified 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde as a crystalline solid.

-

Drying: Dry the purified crystals under vacuum.

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde should be confirmed by standard analytical techniques.

| Property | Value | Source |

| Molecular Formula | C₈H₆Br₂O₃ | [12] |

| Molecular Weight | 309.94 g/mol | [12] |

| Appearance | Crystalline solid | |

| Melting Point | 97-101 °C | |

| IUPAC Name | 3,5-dibromo-2-hydroxy-4-methoxybenzaldehyde | [12] |

| CAS Number | 117238-61-6 | [12] |

Spectroscopic Data (Predicted/Typical):

-

¹H NMR: Expected signals for an aromatic proton, an aldehyde proton, a methoxy group, and a hydroxyl group. The aromatic proton would likely appear as a singlet due to the symmetrical substitution.

-

¹³C NMR: Signals corresponding to the carbonyl carbon of the aldehyde, the aromatic carbons (including those bonded to bromine, hydroxyl, and methoxy groups), and the methoxy carbon.

-

IR (Infrared Spectroscopy): Characteristic absorption bands for the O-H stretch of the hydroxyl group, the C-H stretch of the aldehyde, the C=O stretch of the aldehyde, and C-Br stretches.

Biological Activity and Potential Applications

While specific biological studies on 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde are limited, the broader class of marine bromophenols exhibits significant bioactivities.[2][3] Structurally related brominated vanillin derivatives have been investigated for their anti-inflammatory effects.[6] The presence of the brominated phenolic scaffold, which is common in many marine-derived anti-inflammatory compounds, suggests that 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde could be a valuable candidate for biological screening.[6] Its potential applications could lie in:

-

Drug Discovery: As a lead compound or scaffold for the development of new anti-inflammatory, antioxidant, or anticancer agents.

-

Chemical Biology: As a tool to probe biological pathways.

-

Materials Science: As a building block for the synthesis of more complex molecules and polymers.

Conclusion

3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde represents an interesting intersection of natural product chemistry and synthetic organic chemistry. While its direct discovery in nature awaits definitive confirmation, its structural relationship to known marine metabolites provides a compelling rationale for its study. The synthetic route to this compound is well-grounded in the principles of electrophilic aromatic substitution, offering a practical and scalable method for its preparation. The potential for this and related compounds to exhibit valuable biological activities underscores the continued importance of exploring both natural and synthetic halogenated compounds in the quest for new therapeutic agents.

References

-

[Deducing Directive Effects with Electrophilic Aromatic Substitution - Bromination of Vanillin.]([Link] एक्सपेरिमेंट्स/BrominationofVanillin.pdf)

Sources

- 1. mdpi.com [mdpi.com]

- 2. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Bromophenol (5-bromo-3,4-dihydroxybenzaldehyde) isolated from red alga Polysiphonia morrowii inhibits adipogenesis by regulating expression of adipogenic transcription factors and AMP-activated protein kinase activation in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Marine Compound 3-Bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. sites.nvcc.edu [sites.nvcc.edu]

- 11. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 12. 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde | C8H6Br2O3 | CID 3506623 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde for Advanced Research and Development

This in-depth technical guide serves as a critical resource for researchers, medicinal chemists, and professionals in drug development, providing a thorough examination of 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde. This document elucidates its chemical identity, synthesis, and potential as a versatile building block in the design of novel therapeutic agents.

Nomenclature and Chemical Identity

3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde is a polysubstituted aromatic aldehyde. Its structure is characterized by a benzene ring functionalized with a formyl group, a hydroxyl group, a methoxy group, and two bromine atoms. This unique arrangement of functional groups imparts specific chemical reactivity and potential for biological activity.

IUPAC Name: 3,5-dibromo-2-hydroxy-4-methoxybenzaldehyde

Synonyms:

-

Benzaldehyde, 3,5-dibromo-2-hydroxy-4-methoxy-

-

3,5-Dibromo-2-hydroxy-4-methoxy-benzaldehyde

-

3,5-Dibromo-4-methoxysalicylaldehyde

Physicochemical Properties

A summary of the key physicochemical properties of 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde is presented in Table 1. These properties are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 117238-61-6 | PubChem |

| Molecular Formula | C₈H₆Br₂O₃ | PubChem |

| Molecular Weight | 309.94 g/mol | PubChem |

| Appearance | Solid (form may vary) | --- |

| Melting Point | 97-101 °C | Sigma-Aldrich |

Synthesis of 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde

The synthesis of 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde can be achieved through the electrophilic bromination of a suitable precursor. A logical and efficient starting material is 2-hydroxy-4-methoxybenzaldehyde, which is commercially available. The hydroxyl and methoxy groups are ortho, para-directing activators, making the positions ortho and para to them susceptible to electrophilic attack.

Proposed Synthetic Pathway

The proposed synthesis involves the direct bromination of 2-hydroxy-4-methoxybenzaldehyde using a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent. NBS is a convenient and selective source of electrophilic bromine.[1]

Caption: Proposed synthesis of 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde.

Detailed Experimental Protocol

This protocol is based on established methods for the bromination of activated aromatic compounds.[2]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 2-hydroxy-4-methoxybenzaldehyde in a suitable solvent such as acetonitrile or glacial acetic acid.

-

Addition of Brominating Agent: To the stirred solution, add 2.2 equivalents of N-bromosuccinimide (NBS) portion-wise at room temperature. The reaction may be slightly exothermic.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, pour the reaction mixture into water to precipitate the crude product.

-

Purification: Collect the solid by filtration, wash with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to afford the purified 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde.

Applications in Drug Development and Medicinal Chemistry

The structural motifs present in 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde are found in various biologically active molecules. Halogenated phenols and benzaldehydes are known to exhibit a range of pharmacological activities, including antimicrobial, anti-inflammatory, and antioxidant effects.[3][4]

As a Versatile Chemical Intermediate

The aldehyde and hydroxyl functionalities, along with the bromine atoms, provide multiple reactive sites for further chemical modifications. This makes 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. For instance, the aldehyde group can be readily converted into other functional groups or used in condensation reactions to form Schiff bases or chalcones, which are known pharmacophores.

Potential Biological Activities

-

Antimicrobial Properties: The parent compound, 2-hydroxy-4-methoxybenzaldehyde, has been shown to possess antimicrobial and antioxidant activities.[4] Bromination of phenolic compounds can enhance their antimicrobial potency. Therefore, 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde is a promising candidate for the development of new antibacterial and antifungal agents.

-

Anti-inflammatory Effects: Brominated vanillin derivatives, which are structurally similar to the title compound, have demonstrated anti-inflammatory effects by modulating key signaling pathways.[3] This suggests that 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde could serve as a scaffold for the design of novel anti-inflammatory drugs.

Sources

Methodological & Application

Use of 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde in Schiff base synthesis

An In-Depth Guide to the Synthesis and Application of Schiff Bases Derived from 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This document provides a comprehensive technical guide on the utilization of 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde, a versatile substituted salicylaldehyde, in the synthesis of Schiff bases. We delve into the underlying chemical principles, provide detailed experimental protocols, and explore the diverse applications of these compounds, particularly in the realms of antimicrobial, antioxidant, and anticancer research.

Introduction: The Versatility of Substituted Salicylaldehyde Schiff Bases

Schiff bases, characterized by the azomethine or imine group (>C=N-), are a cornerstone of medicinal and coordination chemistry.[1][2][3] Their facile synthesis, structural flexibility, and wide range of biological activities make them prime candidates for drug discovery and material science.[4][5][6] The starting aldehyde plays a pivotal role in defining the physicochemical and biological properties of the final Schiff base.

3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde (a derivative of o-vanillin) is a particularly interesting precursor. Its structure incorporates several key functional moieties:

-

A Phenolic Hydroxyl (-OH) Group: Essential for intramolecular hydrogen bonding, which stabilizes the molecule, and a key participant in antioxidant activity and metal chelation.[7]

-

An Aldehyde (-CHO) Group: The reactive site for the condensation reaction with primary amines to form the characteristic imine bond.

-

Electron-Withdrawing Bromine Atoms: These heavy halogens significantly modulate the electronic properties of the aromatic ring, often enhancing the biological potency of the resulting compounds.[8]

-

A Methoxy (-OCH₃) Group: Influences solubility and can participate in non-covalent interactions within biological systems.

The convergence of these features makes Schiff bases derived from this aldehyde promising candidates for various applications, including the development of novel therapeutic agents and fluorescent probes.[9][10]

Synthesis of Schiff Bases: Principle and Mechanism

The formation of a Schiff base is a reversible condensation reaction between a primary amine and a carbonyl compound (in this case, an aldehyde). The reaction typically proceeds via a two-step mechanism involving a carbinolamine intermediate.

// Reactants Aldehyde [label=<

3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde

3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde

]; Amine [label=<

Primary Amine (R-NH₂)

];

// Intermediate Carbinolamine [label=<

Carbinolamine Intermediate

Carbinolamine Intermediate

];

// Products SchiffBase [label=<

Schiff Base Product

Schiff Base Product

]; Water [label="H₂O"];

// Arrows and Labels {Aldehyde, Amine} -> Carbinolamine [label="Nucleophilic Attack", fontcolor="#4285F4"]; Carbinolamine -> SchiffBase [label="Dehydration (-H₂O)", fontcolor="#EA4335"]; Carbinolamine -> Water [style=invis]; // for layout }

Caption: General mechanism for Schiff base formation.

The reaction is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine.[9] The rate-determining step is typically the dehydration of the unstable carbinolamine intermediate.

Detailed Experimental Protocols

Protocol 1: General Synthesis of a Schiff Base from 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde

This protocol describes a general and robust method for synthesizing a Schiff base via condensation.

A. Materials and Equipment

-

3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde

-

A selected primary amine (e.g., aniline, substituted aniline, amino acid)

-

Absolute Ethanol (or Methanol)

-

Glacial Acetic Acid (catalyst)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hotplate

-

Buchner funnel and filter paper

-

Standard laboratory glassware

B. Step-by-Step Procedure

-

Dissolution of Aldehyde: In a round-bottom flask, dissolve 10 mmol of 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde in 50 mL of absolute ethanol. Stir the mixture until the aldehyde is completely dissolved.

-

Addition of Amine: To this solution, add an equimolar amount (10 mmol) of the chosen primary amine, also dissolved in a minimal amount of ethanol.

-

Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture. The acid catalyzes the condensation reaction.[9]

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78°C for ethanol) with continuous stirring. The reaction time can vary from 2 to 6 hours.[11]

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate). The appearance of a new spot corresponding to the product and the disappearance of the aldehyde spot indicate completion.

-

Isolation of Product: Upon completion, allow the reaction mixture to cool to room temperature. In many cases, the Schiff base product will precipitate as a colored solid. If precipitation is slow, the solution can be placed in an ice bath.

-

Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying: Dry the purified product in a vacuum oven at a moderate temperature (40-50°C).

Caption: Workflow for Schiff base synthesis and characterization.

Protocol 2: Characterization of the Schiff Base Product

Structural confirmation is crucial. The following techniques are standard for characterizing the synthesized Schiff base.

| Technique | Purpose | Key Observational Changes |

| FT-IR Spectroscopy | To identify functional groups. | Disappearance of the aldehyde C=O stretch (around 1660-1700 cm⁻¹) and primary amine N-H stretches (around 3300-3500 cm⁻¹). Appearance of a strong C=N (imine) stretch (typically 1600-1650 cm⁻¹).[12] |

| ¹H-NMR Spectroscopy | To determine the proton environment. | Disappearance of the characteristic aldehydic proton signal (δ ≈ 9.5-10.5 ppm). Appearance of the azomethine proton (-CH=N-) signal (δ ≈ 8.0-9.0 ppm). The phenolic -OH proton signal may be observed at δ > 10 ppm due to intramolecular hydrogen bonding.[10][13] |

| ¹³C-NMR Spectroscopy | To determine the carbon skeleton. | Disappearance of the aldehyde carbonyl carbon signal (δ ≈ 190-200 ppm). Appearance of the imine carbon signal (δ ≈ 145-165 ppm).[14] |

| Mass Spectrometry | To confirm molecular weight. | The molecular ion peak [M]⁺ or protonated molecular peak [M+H]⁺ should correspond to the calculated molecular weight of the Schiff base. |

Applications and Biological Activity Protocols

Schiff bases derived from 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde exhibit a wide array of biological activities. The imine group and the overall molecular architecture are critical for these functions.[2][5]

A. Antimicrobial Activity

These compounds often show significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][15] The biological activity is believed to be related to the ability of the imine group to form hydrogen bonds with active centers of cell constituents.[4]

Protocol 3: Agar Disc Diffusion Assay for Antimicrobial Screening

-

Prepare Media: Prepare and sterilize Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi and pour into sterile Petri dishes.

-

Inoculate Plates: Spread a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) over the agar surface.

-